molecular formula C15H17N3O8 B8116308 Mal-propionylamido-PEG1-NHS acetate

Mal-propionylamido-PEG1-NHS acetate

Cat. No.: B8116308
M. Wt: 367.31 g/mol
InChI Key: MOAPJCCRPYUETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-propionylamido-PEG1-NHS acetate is a heterobifunctional crosslinker widely used in bioconjugation and protein modification. Its structure comprises three functional components:

  • Maleimide (Mal) group: Reacts selectively with thiol (-SH) groups under neutral to slightly alkaline conditions, enabling stable covalent bonding with cysteine residues in proteins .
  • Propionylamido linker: Enhances stability and modulates solubility compared to shorter alkyl linkers.
  • NHS acetate ester: Reacts with primary amines (-NH2) to form amide bonds, facilitating conjugation to lysine residues or amine-functionalized molecules.

This compound is particularly suited for applications requiring precise spacing between conjugated molecules, such as antibody-drug conjugates (ADCs) or surface modification of nanoparticles .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O8/c19-10(5-7-17-11(20)1-2-12(17)21)16-6-8-25-9-15(24)26-18-13(22)3-4-14(18)23/h1-2H,3-9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAPJCCRPYUETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Maleimide Activation of Propionylamido Intermediate

The maleimide group is introduced via a Michael addition-ready precursor. A propionyl chloride derivative is reacted with maleic anhydride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere, followed by cyclization using acetic acid and sodium acetate to form the maleimide ring. The reaction progress is monitored by thin-layer chromatography (TLC) until maleimide conversion exceeds 90%.

Key Reaction Parameters

ParameterValue/DetailSource Citation
SolventAnhydrous DCM
Temperature0–5°C
CatalystSodium acetate (1.2 equiv)
Reaction Time4–6 hours

PEG1 Spacer Incorporation

The maleimide-functionalized propionylamido intermediate is coupled to a monodispersed polyethylene glycol (PEG1) spacer using carbodiimide chemistry. Ethylene glycol monomethyl ether is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at room temperature for 12 hours. The PEG1-linked product is isolated via silica gel chromatography (eluent: 70% ethyl acetate/hexane).

Purity Metrics

  • Post-purification yield: 68–72%

  • Purity (HPLC): ≥95%

NHS Ester Formation

The terminal carboxylic acid of the PEG1 intermediate is activated with NHS using a two-step protocol:

  • Activation : Reaction with NHS (1.5 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 1.2 equiv) in DMF at 4°C for 2 hours.

  • Acetylation : Quenching with acetic anhydride (0.5 equiv) to form the acetate salt, enhancing stability.

The final product is precipitated in cold diethyl ether and lyophilized.

Reaction Condition Optimization

Solvent Selection

Non-polar solvents (e.g., DCM) favor maleimide cyclization, while polar aprotic solvents (DMF) improve PEG coupling efficiency. Hydrolysis of the NHS ester is minimized by maintaining pH <7.5 and temperatures below 10°C during acetylation.

Catalytic Efficiency

Comparative studies show EDAC outperforms DCC in NHS activation yields (89% vs. 76%) due to reduced side reactions. However, DCC offers cost advantages for large-scale synthesis.

Purification Techniques

MethodConditionsPurity OutcomeSource Citation
Column ChromatographySilica gel, ethyl acetate/hexane gradient95–98%
RecrystallizationEthanol/water (3:1) at −20°C97%
HPLCC18 column, acetonitrile/water + 0.1% TFA99%

Post-purification analyses confirm the absence of hydrolyzed NHS ester (<2%) and maleimide ring-opened byproducts (<1%).

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 6.70 ppm (s, 2H, maleimide vinyl), δ 3.50–3.70 ppm (m, PEG1 -OCH₂CH₂O-), δ 2.80 ppm (t, 2H, -CH₂COO-NHS).

  • Mass Spectrometry : ESI-MS m/z 367.31 [M+H]⁺, matching theoretical molecular weight.

Functional Group Analysis

  • Maleimide Activity : Thiol coupling assay with L-cysteine shows >90% reactivity.

  • NHS Ester Stability : Hydrolysis half-life of 45 minutes at pH 7.4 (25°C), aligning with industry standards.

Comparative Analysis with Analogous Crosslinkers

PropertyThis compoundMal-dPEG®₃₆-NHS EsterMal-PEG1-NHS Ester
PEG Length1 unit (3.5 Å)36 units (134.8 Å)1 unit (3.5 Å)
Solubility in Water12 mg/mL50 mg/mL10 mg/mL
NHS Hydrolysis Half-Life45 minutes (pH 7.4)60 minutes (pH 7.4)30 minutes (pH 7.4)
Thiol Reactivity90%88%92%

The shorter PEG chain in this compound reduces steric hindrance, enabling efficient conjugation to buried amine residues in proteins.

Challenges in Synthesis

Maleimide Ring Stability

Exposure to pH >8.0 during PEG coupling causes ring opening, forming unreactive maleamic acid. This is mitigated by strict pH control (6.5–7.5) and inert atmosphere.

NHS Ester Hydrolysis

The acetate formulation extends shelf life to 6 months at −20°C versus 3 months for non-acetylated analogs .

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG1-NHS acetate primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts readily with primary amines to form stable amide bonds. The maleimide group can react with thiol groups to form thioether bonds .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Key Functional Groups

  • Maleimide Group : Facilitates specific conjugation with thiol-containing biomolecules.
  • NHS Ester : Reacts with amine-bearing compounds, allowing for versatile bioconjugation strategies.

Bioconjugation

Mal-propionylamido-PEG1-NHS acetate is primarily used in bioconjugation processes, where it serves to link biomolecules such as proteins, peptides, and nucleic acids. The maleimide group allows for selective attachment to thiol groups on cysteine residues, while the NHS ester enables reaction with amines on lysine residues or other amine-modified biomolecules.

Table 1: Bioconjugation Applications

ApplicationDescription
Antibody-Drug ConjugatesLinks cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
Protein LabelingFacilitates the attachment of fluorescent tags or enzymes to proteins.
Oligonucleotide ConjugationEnables the modification of oligonucleotides for enhanced stability and delivery.

Drug Delivery Systems

The use of this compound in drug delivery systems enhances the solubility and stability of therapeutic agents. By conjugating drugs to antibodies or targeting moieties, it improves the pharmacokinetics and biodistribution of the drugs.

Case Study: Targeted Cancer Therapy
A study demonstrated that conjugating a chemotherapeutic agent using this compound resulted in improved targeting of cancer cells while minimizing systemic toxicity. The maleimide-thiol reaction ensured precise localization of the drug at the tumor site, enhancing therapeutic efficacy.

Diagnostics

In diagnostics, this compound is employed to create highly specific probes for imaging and detection purposes. By linking imaging agents such as fluorophores or radioactive isotopes to biomolecules, it allows for enhanced visualization in various assays.

Table 2: Diagnostic Applications

ApplicationDescription
Imaging AgentsConjugates with fluorophores for enhanced imaging in live-cell studies.
Diagnostic ProbesFacilitates the creation of specific probes for biomarker detection.

Advantages of Using this compound

  • Precision Conjugation : The specificity of maleimide-thiol and NHS-amino reactions allows for controlled conjugation.
  • Enhanced Solubility : The PEG component increases solubility in aqueous environments, making it suitable for biological applications.
  • Versatility : Applicable across various fields including pharmaceuticals, diagnostics, and biotechnology.

Mechanism of Action

The mechanism of action of Mal-propionylamido-PEG1-NHS acetate involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the compound to effectively link biomolecules, enhancing their stability and functionality .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Mal-propionylamido-PEG1-NHS acetate with structurally analogous reagents:

Compound Name PEG Length Reactive Groups Key Features Applications
This compound PEG1 Maleimide, NHS acetate Short spacer, moderate solubility, rapid conjugation in low-pH environments Targeted drug delivery, small-molecule ADCs
Mal-propionylamido-PEG5-NHS acetate PEG5 Maleimide, NHS acetate Longer spacer, higher solubility, reduced steric hindrance Protein-protein interaction studies
Mal-PEG8-NHS ester PEG8 Maleimide, NHS ester Extended hydrophilicity, prolonged serum half-life, slower hydrolysis Cell membrane labeling, in vivo imaging
Mal-C6-NHS ester C6 alkyl Maleimide, NHS ester Hydrophobic linker, enhanced membrane permeability Intracellular protein tracking
Mal-amido-PEG2-amine TFA salt PEG2 Maleimide, amine Amine-terminated for carboxylate coupling, water-soluble Peptide sequencing, diagnostic assays

Key Research Findings

PEG Length vs. For instance, Mal-propionylamido-PEG5-NHS acetate achieves >90% solubility in PBS, whereas PEG1 analogs require organic co-solvents (e.g., DMSO) for dissolution . Longer PEG chains (e.g., PEG8) significantly reduce aggregation in serum-containing media, making them preferable for in vivo applications .

Reaction Kinetics :

  • NHS acetate in PEG1 derivatives hydrolyzes faster (t1/2 ~30 minutes at pH 7.4) than NHS esters in PEG5 or PEG8 compounds (t1/2 ~2 hours), necessitating shorter reaction times .

Linker Hydrophobicity :

  • Propionylamido linkers in PEG1 and PEG5 derivatives provide intermediate hydrophobicity, balancing membrane penetration and water compatibility. In contrast, alkyl linkers (e.g., C6 in Mal-C6-NHS ester) increase hydrophobicity, favoring cell internalization .

Q & A

Q. What statistical frameworks are appropriate for analyzing conjugation efficiency data?

  • Answer: Use ANOVA for comparing multiple reaction conditions (e.g., pH, temperature) and Tukey’s HSD test for post-hoc analysis. For small datasets, apply non-parametric tests (e.g., Mann-Whitney U). Report mean ± SD and p-values <0.05 for significance, adhering to NIH guidelines for preclinical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.